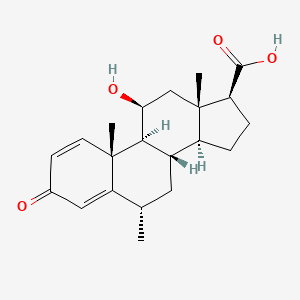

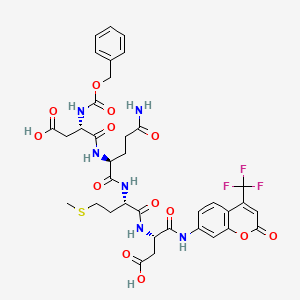

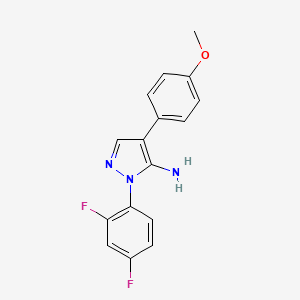

N,N-DiBoc-4-methylaniline

Vue d'ensemble

Description

Applications De Recherche Scientifique

-

Synthesis of Anilines

- Field : Organic Chemistry

- Application : Anilines are used in the synthesis of a wide variety of compounds, including dyes, pharmaceuticals, and polymers .

- Method : There are many methods for synthesizing anilines, including direct nucleophilic substitution, nitroarene reduction, and palladium-catalyzed amination .

- Results : The synthesis of anilines is a critical process in organic chemistry due to their wide range of applications .

-

Stabilizers for Nitrate Ester-Based Energetic Materials

- Field : Materials Science

- Application : Anilines can be used as stabilizers in nitrate ester-based energetic materials .

- Method : The specific method of application would depend on the particular energetic material and the desired properties .

- Results : The use of anilines as stabilizers can improve the stability and performance of nitrate ester-based energetic materials .

-

Amine-Blocked Polyisocyanates

- Field : Polymer Chemistry

- Application : N-methylaniline, a type of aniline, can be used to block polyisocyanates .

- Method : The specific method of application would depend on the particular polyisocyanate and the desired properties .

- Results : The use of N-methylaniline as a blocking agent can improve the properties of polyisocyanates .

-

Methylation of Anilines

- Field : Organic Chemistry

- Application : Anilines can be methylated with methanol to selectively give N-methylanilines . This is particularly useful in the synthesis of bio-active compounds, especially in the pharmaceutical industry .

- Method : This hydrogen autotransfer procedure proceeds under mild conditions (60 °C) in a practical manner (NaOH as base) .

- Results : The effective methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes .

-

Precursor to Other Organic Compounds

- Field : Organic Chemistry

- Application : N,N-dimethylaniline, a type of aniline, is used as a precursor to other organic compounds .

- Method : The specific method of application would depend on the particular organic compound and the desired properties .

- Results : The use of N,N-dimethylaniline as a precursor can lead to the synthesis of a variety of organic compounds .

- Precursor to Other Organic Compounds

- Field : Organic Chemistry

- Application : N,N-dimethylaniline, a type of aniline, is used as a precursor to other organic compounds .

- Method : The specific method of application would depend on the particular organic compound and the desired properties .

- Results : The use of N,N-dimethylaniline as a precursor can lead to the synthesis of a variety of organic compounds .

Safety And Hazards

N,N-DiBoc-4-methylaniline has several safety precautions associated with it. It should be handled under inert gas and protected from moisture . It should be kept away from heat, sparks, open flames, and hot surfaces . It should not be breathed in, and contact with eyes, skin, or clothing should be avoided . It should be used only outdoors or in a well-ventilated area .

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl N-(4-methylphenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO4/c1-12-8-10-13(11-9-12)18(14(19)21-16(2,3)4)15(20)22-17(5,6)7/h8-11H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXRZMERTWHZONI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-DiBoc-4-methylaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol](/img/structure/B1435180.png)

![2-[2-(2,5-Difluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid](/img/structure/B1435181.png)

![1-[4-[(2-Propoxyethoxy)methyl]phenoxy]-3-(isopropylamino)-2-propanol](/img/structure/B1435194.png)

![[Methyl-(6-pyrrol-1-yl-pyrimidin-4-yl)-amino]-acetic acid](/img/structure/B1435196.png)